
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
Vue d'ensemble
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with various aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Solvents: Organic solvents like toluene or dimethylformamide (DMF).
Temperature: Typically conducted at elevated temperatures to facilitate the reaction.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.
Quinones: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Mécanisme D'action
Target of Action
Compounds of this class are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride, is known to participate in borylation reactions . In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction is a key step in many organic synthesis pathways.
Biochemical Pathways
Its role in the suzuki-miyaura cross-coupling reaction suggests that it may be involved in the formation of carbon-carbon bonds in organic molecules .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for creating carbon-carbon bonds, which are fundamental to organic chemistry.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to air and should be stored under inert gas . Additionally, the compound’s solubility in hot methanol suggests that it may be more reactive at elevated temperatures .
Analyse Biochimique
Biochemical Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration processes. It interacts with enzymes such as palladium and copper catalysts, facilitating the formation of aryl boronates and chiral allenyl boronates . These interactions are crucial for the synthesis of complex organic molecules and have implications in drug development and material science.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes and proteins, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis . The compound’s impact on gene expression can lead to alterations in the production of key proteins, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its application . The compound’s boron-containing structure allows it to form stable complexes with various biomolecules, leading to changes in their activity and function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its interactions with specific enzymes can lead to the formation of intermediate compounds that play roles in broader metabolic networks.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function, influencing the outcomes of biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its effects on cellular processes.
Applications De Recherche Scientifique
Chemistry: Widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Biology: Employed in the study of enzyme inhibitors and biological probes. Medicine: Utilized in the development of anticancer drugs and diagnostic agents. Industry: Applied in the production of advanced materials and polymers.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.
Pinacolboronic Acid: A common boronic acid derivative used in organic synthesis.
Benzeneboronic Acid: Similar to phenylboronic acid but without the amino group.
Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its amino group, which provides additional reactivity and functionality compared to other boronic acid derivatives. This makes it particularly useful in the synthesis of biologically active compounds and advanced materials.
Propriétés
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9;/h5-8H,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWXBRPJNZRTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



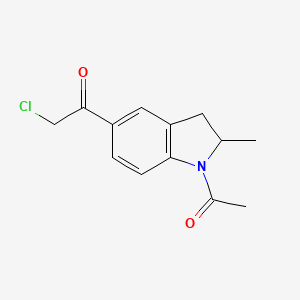
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B1519614.png)
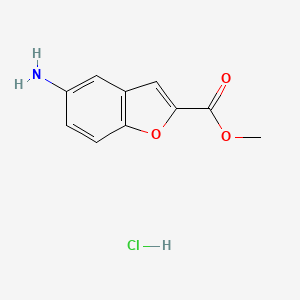
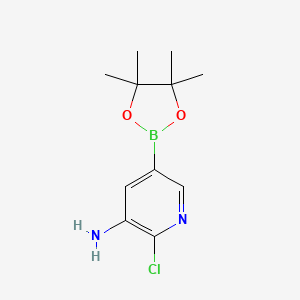
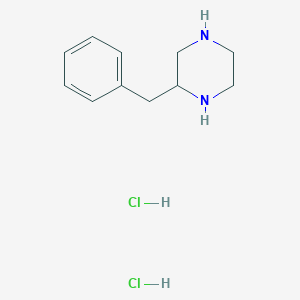
![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)

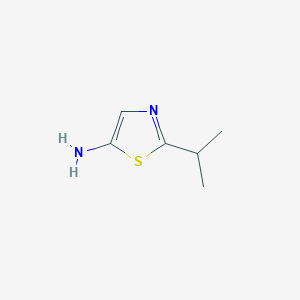
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)


![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)

